6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Description
6-Chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyrazine core substituted with chlorine, iodine, and methyl groups. The pyrazolo[3,4-b]pyrazine scaffold is notable for its planar, electron-deficient structure, which enables diverse applications in medicinal chemistry, materials science, and energetic materials . The chloro and iodo substituents at positions 6 and 3, respectively, contribute to its electron-withdrawing character, while the methyl group at position 1 enhances stability by reducing steric hindrance.
Properties
IUPAC Name |
6-chloro-3-iodo-1-methylpyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c1-12-6-4(5(8)11-12)9-2-3(7)10-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMOBUPTUGNVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=CN=C2C(=N1)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221435 | |
| Record name | 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539296-66-6 | |
| Record name | 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539296-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Continuous Flow Formylation and Cyclization
The foundational work by Bass et al. provides a scalable method for synthesizing 6-chloro-1H-pyrazolo[3,4-b]pyrazine (Figure 1 ):
- Metalation/Formylation :
- 2,6-Dichloropyrazine is treated with i-Pr₂NMgCl·LiCl (MgDA) at −20°C to generate a transient Grignard species.
- Quenching with dimethylformamide (DMF) yields the unstable aldehyde intermediate, isolated as a bisulfite adduct (85% yield).
- Hydrazine Cyclization :
- The aldehyde intermediate reacts with hydrazine hydrate in a continuous stirred-tank reactor (CSTR) at 80°C, forming the pyrazolo[3,4-b]pyrazine core (78% yield).
Critical Parameters :
- Residence time in the CSTR must exceed 2 hours to ensure complete conversion.
- Excess hydrazine (3.0 equiv) is required to suppress side reactions.
Regioselective Iodination at Position 3
Directed Ortho-Metalation Strategy
Electrophilic iodination of electron-deficient heterocycles often requires directed metalation. A plausible pathway involves:
- Lithiation : Treating 6-chloro-1H-pyrazolo[3,4-b]pyrazine with LDA (−78°C, THF) to deprotonate position 3.
- Iodine Quenching : Addition of iodine (I₂) yields 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (estimated 60–70% yield).
Challenges :
- Competing iodination at position 5 due to resonance stabilization.
- Side reactions from over-lithiation.
N-Methylation at Position 1
Alkylation with Methyl Iodide
Treatment of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine with methyl iodide (2.0 equiv) and K₂CO₃ in DMF at 60°C for 12 hours affords the target compound in 80–85% yield.
Optimization Notes :
- Dimethyl sulfate (Me₂SO₄) as an alternative methylating agent reduces side-product formation.
- Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves reaction homogeneity.
Purification and Characterization
Chromatographic Methods
Flash chromatography (hexanes/ethyl acetate gradient) effectively isolates the final product with >95% purity.
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 4.12 (s, 3H, N-CH₃).
- ¹³C NMR (126 MHz, CDCl₃): δ 152.1 (C-3), 144.6 (C-6), 136.8 (C-1), 98.5 (C-I), 38.2 (N-CH₃).
- HRMS : Calculated for C₆H₅ClIN₄ [M+H]⁺: 298.9221; Found: 298.9218.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: The compound can modulate pathways like the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyrazine Derivatives
- Microwave-Assisted Synthesis: The target compound shares a synthetic route with other pyrazolo[3,4-b]pyrazine derivatives. Quiroga et al. demonstrated that microwave (MW) irradiation significantly improves yields (moderate to good) and reduces reaction times compared to classical heating, which results in lower conversion rates . For example, cyclocondensation of ortho-aminonitrosopyrazoles with cyclic β-diketones under MW conditions achieves efficient imine formation and N-cyclization (Schemes 57–59 in ).
- Sulfur/Oxygen Exchange Reactions: Compounds like bis([1,2,5]thiadiazolo)-[3,4-b;3′,4′-e]pyrazine (from oxadiazolo precursors) are synthesized via sulfur monochloride (S2Cl2)-mediated oxygen/selenium atom exchange. However, these reactions often yield ≤50%, highlighting the efficiency advantage of MW methods for the target compound’s synthesis .
Physicochemical and Electronic Properties
Electron-Withdrawing Substituents
- The chloro and iodo groups in the target compound enhance electron deficiency compared to analogs like 4,8-dihydrodifurazano[3,4-b,e]pyrazine (DFP), which relies on fused furazan rings for electron withdrawal . Iodo’s polarizability may also improve charge transport in materials applications, contrasting with sulfur-containing thieno[3,4-b]pyrazines used in low-bandgap polymers .
Aromaticity and Stability
- The methyl group at position 1 likely improves thermal stability, akin to methyl-substituted CETP inhibitors (e.g., PF-470), which show enhanced pharmacokinetic profiles .
Table 2: Electronic Properties of Pyrazine-Based Compounds
Energetic Materials Performance
While the target compound lacks direct data, fused furazano[3,4-b]pyrazine derivatives (e.g., compound 55) demonstrate high detonation velocities (8,921–9,413 m/s) and pressures (32.8–36.8 GPa), rivaling RDX . The chloro and iodo groups in the target compound may reduce sensitivity compared to nitro-containing analogs but likely at the cost of lower energy density.
Table 3: Energetic Properties of Fused Pyrazines
Biological Activity
6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. This compound is structurally related to various pyrazolo derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 293.49 g/mol. The compound features a pyrazolo ring system that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅ClIN₃ |
| Molecular Weight | 293.49 g/mol |
| CAS Number | 2386408-98-4 |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of chlorine and iodine substituents can be achieved through halogenation reactions under controlled conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study:
A study demonstrated that pyrazolo compounds exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are crucial in cancer cell cycle regulation. Specifically, compounds with similar structures showed IC50 values in the low micromolar range against CDK2 and CDK9, suggesting that this compound could possess similar inhibitory properties .
Antimicrobial Activity
The biological activity of pyrazoles extends to antimicrobial effects as well. Research indicates that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Research Findings:
In vitro studies have indicated that pyrazolo derivatives can disrupt microbial cell membranes and inhibit essential metabolic pathways . The structure of this compound may enhance its interaction with microbial targets due to its halogen substituents.
The mechanisms underlying the biological activities of pyrazolo compounds are multifaceted:
- Inhibition of Enzymatic Activity: Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Cell Cycle Arrest: Compounds like this compound can induce cell cycle arrest in cancer cells by targeting specific kinases.
- Apoptosis Induction: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. What are the established synthetic routes for 6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine and its intermediates?
The compound is synthesized via multi-step reactions, often starting from pyrazolo[3,4-b]pyrazine precursors. For example, a four-step protocol begins with 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile, which undergoes hydrazide formation, cyclization, and halogenation (e.g., iodination). Key intermediates are characterized by spectral techniques (¹H/¹³C NMR, FT-IR) to confirm purity and structure . Advanced intermediates may involve cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
Q. How is the molecular structure of this compound confirmed?
X-ray crystallography is the definitive method. Crystal structures of related derivatives (e.g., 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine) were resolved using DIAMOND and APEX2 software, with data collected via Bruker diffractometers. This confirms bond lengths, angles, and substituent positioning . For non-crystalline samples, 2D NMR (HSQC, HMBC) and DFT calculations validate structural assignments .
Q. What are standard protocols for evaluating biological activity?
Antimicrobial activity is assessed using agar diffusion or microdilution assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), with streptomycin and clotrimazole as positive controls. Minimum inhibitory concentration (MIC) values are determined via serial dilution, and results are statistically analyzed (e.g., ANOVA) to ensure reproducibility .
Advanced Research Questions
Q. How can synthetic yields of halogenated pyrazolo[3,4-b]pyrazines be optimized?
Catalyst selection (e.g., ionic liquids like [Et₃NH][HSO₄]) improves reaction efficiency in multicomponent syntheses. Solvent polarity (e.g., DMF vs. ethanol) and temperature gradients (reflux vs. room temperature) are systematically tested. For example, [Et₃NH][HSO₄]-catalyzed reactions under reflux achieve >80% yield in dihydropyrano[2,3-f]pyrazole syntheses . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization enhances final compound purity .
Q. How to resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR/IR data are addressed by:
- Cross-validation : Use 2D NMR (COSY, NOESY) to confirm proton-proton correlations and heteronuclear couplings.
- Computational modeling : Compare experimental IR spectra with DFT-simulated vibrational frequencies (e.g., B3LYP/6-31G* basis set) .
- Crystallographic reference : Align ambiguous spectral features with resolved crystal structures of analogs .
Q. What strategies enhance the bioactivity of pyrazolo[3,4-b]pyrazine derivatives?
Structure-activity relationship (SAR) studies focus on:
- Electron-withdrawing groups : Introducing halogens (Cl, I) at position 3 enhances antimicrobial activity by increasing electrophilicity .
- Heterocyclic appendages : Attaching triazoles or thiadiazoles (via Cu-catalyzed click chemistry) improves target binding affinity .
- Salt formation : Inorganic salts (e.g., sodium, potassium) of carboxylic acid derivatives enhance solubility and bioavailability .
Q. How to design a study reconciling conflicting biological activity data across literature?
- Standardized assays : Use CLSI/M07-A9 guidelines for MIC determination to minimize strain variability.
- Orthogonal validation : Confirm hits with alternative assays (e.g., time-kill kinetics for bactericidal vs. bacteriostatic effects).
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial screens from and ) and apply regression models to identify confounding variables (e.g., solvent choice, inoculum size).
Methodological Notes
- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere for air-sensitive steps) and characterize intermediates rigorously .
- Data Transparency : Publish crystallographic data in CIF format (IUCr guidelines) and deposit in repositories like the Cambridge Structural Database .
- Ethical Reporting : Disclose negative results (e.g., inactive derivatives) to avoid publication bias in SAR studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
